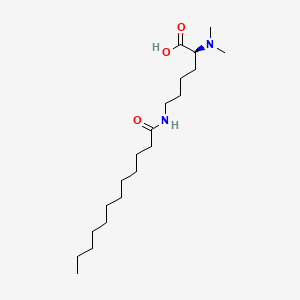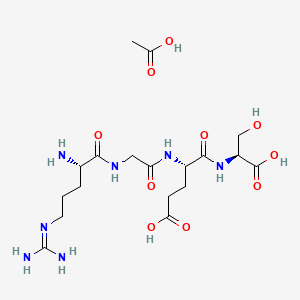
Arg-Gly-Glu-Ser acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Glu-Ser acetate salt is a synthetic peptide composed of the amino acids arginine, glycine, glutamic acid, and serine, with an acetate counterion. This compound is known for its role as an integrin-blocking peptide, which makes it significant in various biological and medical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Glu-Ser acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: of the crude peptide by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Glu-Ser acetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For instance, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
Arg-Gly-Glu-Ser acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Acts as an integrin-blocking peptide, inhibiting cell adhesion and migration, which is crucial in cancer research and wound healing studies.
Medicine: Investigated for its potential in therapeutic applications, such as inhibiting platelet aggregation and preventing thrombosis.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The primary mechanism of action of Arg-Gly-Glu-Ser acetate salt involves its interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, this peptide inhibits their interaction with extracellular matrix proteins, thereby blocking cell adhesion and migration. This mechanism is particularly important in cancer metastasis and wound healing.
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp-Ser: Another integrin-binding peptide with similar applications in inhibiting cell adhesion.
Gly-Arg-Gly-Asp-Ser: A peptide with an additional glycine residue, often used in studies of cell adhesion and migration.
Arg-Gly-Asp: A shorter peptide that also targets integrins but with slightly different binding affinities and specificities.
Uniqueness
Arg-Gly-Glu-Ser acetate salt is unique due to its specific sequence, which provides distinct binding properties and biological activities compared to other integrin-binding peptides. Its ability to inhibit platelet aggregation and its role in various biological processes make it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKOFBHHIHLSW-PUBMXKGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746727 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159002-32-1 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
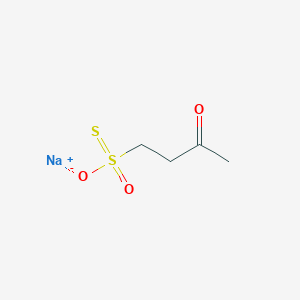
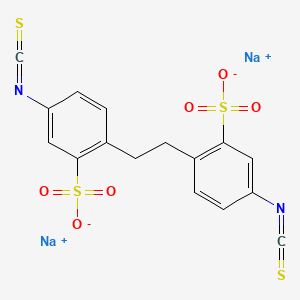
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

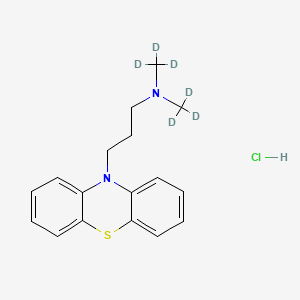
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)


![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)



